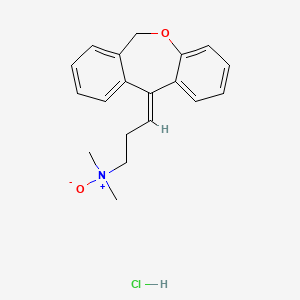

Doxepin N-Oxide Hydrochloride

Description

Contextualization of N-Oxidation in Pharmaceutical Chemistry and Metabolite Formation

N-oxidation is a crucial metabolic process in pharmaceutical chemistry, where an oxygen atom is added to a nitrogen atom within a molecule. fiveable.me This transformation often leads to the formation of N-oxides, which can possess different pharmacological and physicochemical properties compared to the parent drug. fiveable.meacs.org The N-oxide functional group is highly polar and can form strong hydrogen bonds, which typically increases the water solubility and decreases the membrane permeability of a drug. acs.orgnih.gov

This metabolic pathway is significant for several reasons:

Alteration of Drug Properties: N-oxidation can change a drug's solubility, stability, and bioavailability. fiveable.meresearchgate.net

Formation of Metabolites: It is a common route for the metabolism of many nitrogen-containing drugs, leading to the formation of metabolites that may be active or inactive. fiveable.menih.gov

In the case of doxepin (B10761459), it is extensively metabolized in the liver, primarily through oxidation and N-demethylation. wikipedia.org One of the identified metabolites is Doxepin N-oxide. service.gov.uknih.gov

Academic Significance of Doxepin N-Oxide Hydrochloride in Chemical and Biochemical Research

This compound serves as a valuable tool in chemical and biochemical research. Its primary significance lies in its role as a metabolite of doxepin, making it essential for studying the metabolic pathways of this widely used antidepressant. hmdb.cascbt.com

Research applications include:

Metabolism Studies: Investigating the in vivo and in vitro metabolism of doxepin, helping to elucidate the enzymes involved, such as cytochrome P450 isoenzymes. service.gov.ukwikipedia.org

Analytical Method Development: Its presence as a metabolite necessitates the development of sensitive and specific analytical techniques for its detection and quantification in biological samples. nih.govhumanjournals.com

Reference Standard: Pure this compound is used as a reference standard in analytical laboratories to accurately identify and quantify the metabolite in complex matrices like plasma and urine. usp.org

Overview of Key Research Areas in this compound Chemistry and Transformations

Research concerning this compound is multifaceted, touching upon its synthesis, analytical characterization, and its formation as a photodegradation product.

Synthesis: The synthesis of Doxepin N-oxide can be achieved through the oxidation of the tertiary amine group of doxepin. acs.org While specific synthesis details for the hydrochloride salt are not extensively published in readily available literature, general methods for N-oxidation of tertiary amines are well-established. acs.org Patents related to the synthesis of doxepin hydrochloride describe various multi-step processes starting from different precursors. google.compatsnap.compatsnap.comgoogle.com

Analytical Techniques: A variety of analytical methods are employed to study doxepin and its metabolites, including Doxepin N-oxide. These techniques are crucial for quality control and for studying its metabolic fate.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | A widely used method for the separation and quantification of doxepin and its isomers. phenomenex.comresearchgate.net It is often coupled with UV or mass spectrometry detectors. humanjournals.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective method for the simultaneous determination of doxepin and its metabolites, including nordoxepin, in human plasma. nih.gov |

| Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) | Used for the qualitative and quantitative analysis of doxepin hydrochloride. humanjournals.com |

| Gas Chromatography (GC) | Another technique employed for the estimation of doxepin hydrochloride. humanjournals.com |

| UV/VIS Spectroscopy | A simpler method used for the determination of doxepin hydrochloride. humanjournals.com |

Table 1: Analytical Techniques for Doxepin and its Metabolites

Transformations: Besides being a product of metabolism, Doxepin N-oxide has also been identified as a photodegradation product of doxepin. researchgate.net Studies have shown that exposure of doxepin to UV radiation can lead to the formation of several photoproducts, including Doxepin N-oxide. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22ClNO2 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C19H21NO2.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |

InChI Key |

IGPRNZVGAAKVIM-SJDTYFKWSA-N |

Isomeric SMILES |

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Doxepin N Oxide Hydrochloride

Established Synthetic Pathways for Doxepin (B10761459) N-Oxide Hydrochloride

The synthesis of Doxepin N-Oxide Hydrochloride primarily involves the oxidation of the tertiary amine group of doxepin, followed by salt formation with hydrochloric acid.

Methodologies for Amine N-Oxide Formation

The formation of the N-oxide is a critical step in the synthesis of this compound. A common method involves the direct oxidation of doxepin. For instance, an aqueous solution of doxepin hydrochloride can be made alkaline and the free base extracted with a solvent like methylene (B1212753) chloride. The residue, after solvent removal, is dissolved in methanol (B129727) and treated with an excess of 30% hydrogen peroxide over several days. Chromatographic analysis is used to confirm the complete conversion of doxepin to its N-oxide. google.comgoogle.com

Another approach to synthesizing doxepin involves a multi-step process starting from 6,11-dihydrodibenzo[b,e]oxepin-11-one. This precursor undergoes a series of reactions including nucleophilic addition, elimination, and substitution to ultimately yield doxepin, which can then be oxidized to the N-oxide. patsnap.comgoogle.comunifiedpatents.com

Stereoselective Synthesis Approaches for this compound Isomers

Doxepin exists as a mixture of (E) and (Z) geometric isomers. newdrugapprovals.org The commercial preparations typically contain about 15% of the (Z)-isomer (cis-doxepin) and 85% of the (E)-isomer (trans-doxepin). nih.govnih.gov The stereoselective synthesis of this compound isomers can be achieved by starting with purified isomers of doxepin. google.comgoogle.com

The (Z) and (E) isomers of doxepin can be separated by crystallization of doxepin hydrochloride from a mixture of ethanol (B145695) and diethyl ether. google.com Once the individual isomers are isolated, they can be subjected to the N-oxidation process as described previously to yield the corresponding (Z)-Doxepin N-Oxide and (E)-Doxepin N-Oxide. google.comgoogle.com These can then be converted to their hydrochloride salts.

Precursor Compounds and Reaction Conditions in this compound Synthesis

The synthesis of doxepin, the precursor to Doxepin N-Oxide, can be initiated from several starting materials. One common precursor is 6,11-dihydrodibenzo[b,e]oxepin-11-one. patsnap.comgoogle.comunifiedpatents.com

A typical synthetic route involves the following key steps:

Nucleophilic Addition: Reaction of 6,11-dihydrodibenzo[b,e]oxepin-11-one with a Grignard reagent, such as that derived from 3-chloropropyl-tert-butyl ether, in a solvent like THF. patsnap.com

Elimination: The resulting alcohol is subjected to an elimination reaction to form the exocyclic double bond. patsnap.com

Nucleophilic Substitution: The subsequent halide is reacted with dimethylamine (B145610) to introduce the dimethylamino group. patsnap.comgoogle.com

N-Oxidation: The synthesized doxepin is then oxidized to Doxepin N-Oxide. google.comgoogle.com

Salt Formation: Finally, the N-oxide is treated with hydrochloric acid to form this compound. google.com

The table below summarizes some of the reaction conditions that have been reported for the synthesis of doxepin hydrochloride, the immediate precursor to the N-oxide.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Addition | 6,11-dihydrodibenzo[b,e]oxepin-11-one, 3-chloropropyl-tert-butyl ether | Magnesium, THF | 35-40 | 2-5 | Not specified | patsnap.com |

| Coupling | Chlorinated intermediate, N,N-dimethylmethylamine | Ni(OAc)₂/PPh₃ | Not specified | Not specified | 96 (for doxepin) | google.com |

| Neutralization | Doxepin | Concentrated HCl | 140 | 15-20 | 85-87 | google.comgoogle.com |

Characterization Techniques for Synthesized this compound Materials

A variety of analytical techniques are employed to confirm the identity, purity, and structure of synthesized this compound. These methods are crucial for quality control and to ensure the material meets the required specifications. humanjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of doxepin and its related substances, including the N-oxide. humanjournals.comusp.org It allows for the determination of purity and the ratio of (E) and (Z) isomers. newdrugapprovals.org

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry is a powerful tool for the identification of doxepin and its metabolites by providing molecular weight and fragmentation data. humanjournals.comnih.gov The protonated precursor to product ion transitions for doxepin are m/z 280.1→107.0. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. It can be used to check for interactions between the drug and other substances. wjarr.com

UV-Visible Spectroscopy: This technique is used for the quantitative determination of doxepin hydrochloride in various formulations. humanjournals.comwjarr.com

The table below outlines the typical analytical techniques used for the characterization of doxepin and its derivatives.

| Analytical Technique | Purpose | Reference |

| HPLC | Purity determination, Isomer ratio analysis | newdrugapprovals.orghumanjournals.comusp.org |

| LC-MS/MS | Identification and quantification in biological matrices | humanjournals.comnih.gov |

| NMR | Structural elucidation | patsnap.com |

| FTIR | Functional group identification, compatibility studies | wjarr.com |

| UV-Vis Spectroscopy | Quantitative analysis | humanjournals.comwjarr.com |

Chemical Derivatization of this compound for Enhanced Research Applications

Chemical derivatization of this compound can be undertaken to modify its properties for specific research applications. For instance, derivatization can be used to improve its analytical detection or to study its metabolic pathways.

One area of interest is the synthesis of other metabolites of doxepin, such as N-desmethyldoxepin, which can also be N-oxidized. google.com The synthesis of desmethyl doxepin hydrochloride has been achieved through a three-step process of acylation, reduction, and salification starting from doxepin hydrochloride. google.com This desmethyl derivative could then potentially be oxidized to form N-desmethyl Doxepin N-Oxide.

Furthermore, derivatization can be employed to create standards for analytical studies. For example, the synthesis of various impurities and degradation products of doxepin, including the N-oxide, is important for developing and validating analytical methods. simsonpharma.comlgcstandards.com

Degradation Pathways and Chemical Stability Profiling of Doxepin N Oxide Hydrochloride

Photodegradation Kinetics and Mechanisms of Doxepin (B10761459) N-Oxide Hydrochloride

The photodegradation of Doxepin, which leads to the formation of Doxepin N-Oxide, has been a subject of study. researchgate.netresearchgate.net While specific kinetic data for the photodegradation of Doxepin N-Oxide Hydrochloride is not extensively detailed in the provided search results, the formation of Doxepin N-Oxide as a primary photoproduct of Doxepin suggests its relative stability under photolytic conditions compared to the parent drug. researchgate.netresearchgate.net The mechanism likely involves the excitation of the Doxepin molecule by UV radiation, leading to the oxidation of the tertiary amine group to an N-oxide. researchgate.net

Studies on related tricyclic antidepressants indicate that photodegradation can proceed via radical and ionic pathways, often involving the solvent. researchgate.net For instance, the irradiation of similar compounds can lead to the formation of reactive intermediates that contribute to phototoxicity. researchgate.net

Thermal and Oxidative Degradation Profiles of this compound

Thermal and oxidative degradation are important considerations for the stability of pharmaceutical compounds. nih.gov Forced degradation studies on Doxepin Hydrochloride have involved thermal degradation and oxidation to identify potential degradation products. researchgate.net

Thermal Degradation: Doxepin itself is reported to be thermally stable up to relatively high temperatures. nih.gov This suggests that this compound may also possess a degree of thermal stability. However, specific data on its thermal degradation profile and decomposition products are not detailed in the provided search results.

Oxidative Degradation: Oxidative degradation is a significant pathway for many drugs. nih.gov In the case of Doxepin Hydrochloride, oxidative degradation can lead to the formation of nitrosamine (B1359907) impurities, such as N-Nitroso Desmethyl (E)-Doxepine, particularly in the presence of nitrites from excipients. tdcommons.org The use of antioxidants like propyl gallate has been shown to inhibit the formation of such impurities. tdcommons.org

Forced degradation of Doxepin has been induced using 5% v/v H2O2 at 60 °C for 30 minutes, indicating its susceptibility to oxidation. researchgate.net Given that Doxepin N-Oxide is already an oxidized form of Doxepin, its own susceptibility to further oxidation would depend on the specific reaction conditions.

The table below summarizes the forced degradation conditions used for Doxepin Hydrochloride, which can provide insights into the potential stability of its N-oxide derivative under similar stress.

Table 1: Forced Degradation Conditions for Doxepin Hydrochloride

| Degradation Condition | Reagent and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 N HCl, heated at 80°C for 2 hours |

| Base Hydrolysis | 0.1 N NaOH, heated at 80°C for 2 hours |

| Oxidative Degradation | 3% H₂O₂, at room temperature for 24 hours |

| Thermal Degradation | Heated at 105°C for 24 hours |

This data is based on general forced degradation studies for Doxepin and provides a framework for potential studies on this compound.

Influence of Environmental Factors on this compound Chemical Stability

Environmental factors such as pH and temperature play a crucial role in the chemical stability of pharmaceutical compounds. ajpojournals.org182.160.97

Influence of pH: The ionization state of a molecule, which is dependent on the pH of the environment, can significantly affect its degradation pathways. ajpojournals.org For Doxepin Hydrochloride, it is known to be highly soluble across the physiological pH range. researchgate.netjddtonline.info While specific data for this compound is not available, it is expected that pH would influence its stability. The pKa of Doxepin N-oxide is predicted to be around 4.04, suggesting it is a strongly basic compound. drugbank.com Stability studies across a range of pH values would be necessary to determine the optimal pH for its formulation and storage. ajpojournals.org

Influence of Temperature: Temperature is a critical factor in determining the rate of chemical reactions, including degradation. 182.160.97 As mentioned in the thermal degradation section, while Doxepin shows good thermal stability, elevated temperatures can accelerate degradation processes. nih.gov Stability studies at various temperatures are essential to establish the shelf-life and appropriate storage conditions for this compound.

Kinetic Modeling of this compound Degradation Processes

Kinetic modeling is a powerful tool for understanding and predicting the degradation of pharmaceutical compounds. scispace.comresearchgate.net By studying the rate of degradation under different conditions, a kinetic model can be developed to predict the shelf-life of a drug product.

For Doxepin, the disappearance from plasma has been shown to follow first-order kinetics. nih.gov While specific kinetic modeling for the degradation of this compound is not available in the search results, a similar approach could be employed. Such a model would typically involve determining the order of the degradation reaction and the rate constant under various conditions of temperature, pH, and light exposure. This would allow for the prediction of the concentration of this compound and its degradation products over time. researchgate.net

Advanced Analytical Methodologies for Doxepin N Oxide Hydrochloride Characterization and Quantification

Chromatographic Separation Techniques for Doxepin (B10761459) N-Oxide Hydrochloride Analysis

Chromatography is fundamental to the analysis of Doxepin N-Oxide Hydrochloride, enabling its separation from related compounds, including isomers and metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of doxepin and its derivatives, including the N-oxide metabolite. humanjournals.comphenomenex.comresearchgate.net The technique is highly suitable for routine analysis due to its accuracy and reliability in separating and quantifying isomers and determining purity. phenomenex.com Doxepin N-Oxide, like its parent compound, exists as (E) and (Z) geometric isomers, and HPLC methods are designed to effectively resolve these stereoisomers. phenomenex.comnih.gov

Various HPLC methods have been developed, often employing reversed-phase (RP) columns. For instance, a stability-indicating RP-HPLC method for Doxepin Hydrochloride analysis utilized a Phenomenex C18 Luna column with a mobile phase of methanol (B129727), acetonitrile, and buffer, demonstrating its suitability for analyzing the compound and its degradation products. researchgate.net Another approach for separating the (Z) and (E) isomers of doxepin hydrochloride used a Shimpack C18 column with a gradient mobile phase consisting of potassium dihydrogen phosphate and methanol. oriprobe.com The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride assay specifies an HPLC method using a Purospher® STAR RP-8 end-capped column, which shows good reproducibility and excellent peak shapes over a wide concentration range. sigmaaldrich.com

The performance of different HPLC columns, such as Kinetex C8 and Luna C8, has been studied for the separation of Doxepin Hydrochloride isomers, with all tested columns successfully meeting system suitability requirements for resolution and symmetry. phenomenex.com In studies of doxepin metabolism, stereoselective HPLC was instrumental in examining urine samples, leading to the identification of both (Z)- and (E)-doxepin N-oxide. nih.gov

Table 1: Examples of HPLC Conditions for Doxepin and Isomer Analysis

| Parameter | Method 1 (Isomer Separation) oriprobe.com | Method 2 (USP Assay) sigmaaldrich.com | Method 3 (Stability Indicating) researchgate.net |

| Column | Shimpack C18 (150x6mm, 5µm) | Purospher® STAR RP-8e (125 x 4 mm, 5 µm) | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: A (0.2M KH2PO4-Methanol, 65:35) & B (0.02M KH2PO4-Methanol, 40:60) | Isocratic: 70% 27.6 g/L NaH2PO4 (pH 2.5) & 30% Methanol | Isocratic: Methanol, Acetonitrile, Buffer (40:30:30, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 295 nm | UV (wavelength not specified) | UV at 254 nm |

| Temperature | Not specified | 50 °C | Not specified |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in this compound Research

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of doxepin and its metabolites. nih.gov It provides a stereoselective method for the analysis of (E) and (Z) isomers of doxepin and its desmethyl and hydroxylated metabolites. nih.gov For GC analysis, derivatization with agents like trifluoroacetic anhydride is often required before the compounds are analyzed by GC-MS with selected ion monitoring. nih.gov GC is considered a rapid, robust, and efficient technique for determining tricyclic antidepressants in biological samples. mdpi.com

Thin-Layer Chromatography (TLC) offers a simpler, low-cost method for qualitative analysis and impurity determination. humanjournals.com High-Performance TLC (HPTLC) has been compared with HPLC for the analysis of doxepin and desmethyldoxepin, with HPLC showing better reproducibility and sensitivity. nih.gov However, TLC combined with densitometric UV detection provides a reliable and sensitive approach for impurity determination in Doxepin Hydrochloride, offering improved detectability compared to simple visual inspection under a UV lamp. humanjournals.comsemanticscholar.org

Mass Spectrometry (MS) Approaches for this compound Structural Elucidation and Trace Analysis

Mass spectrometry is indispensable for the structural confirmation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for the simultaneous determination of doxepin and its metabolites, such as nordoxepin, in various biological matrices. nih.govnih.govresearchgate.net These methods typically involve sample extraction, often by liquid-liquid extraction (LLE) or protein precipitation (PPT), followed by chromatographic separation and detection by a tandem mass spectrometer. nih.govresearchgate.net

Detection is commonly performed using a triple quadrupole mass spectrometer in the positive ionization and multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This approach monitors specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity for quantification. For example, a method for doxepin and nordoxepin used transitions of m/z 280.1→107.0 and m/z 266.0→107.0, respectively. nih.govnih.govresearchgate.net While specific transitions for Doxepin N-Oxide are not detailed in these studies, the same principles apply. The combination of HPLC with mass spectrometry was crucial in identifying (Z)- and (E)-doxepin N-oxide in patient urine samples. nih.gov

Table 2: Summary of LC-MS/MS Parameters for Doxepin and Metabolite Analysis

| Parameter | Method 1 nih.govnih.govresearchgate.net | Method 2 phenomenex.com |

| LC Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) |

| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Extraction | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Not specified |

| MS System | Triple quadrupole | SCIEX® 4500 |

| Ionization Mode | Positive Ionization (Turbo Ion spray®) | MS/MS |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Not specified |

| Key Transitions | Doxepin: m/z 280.1→107.0; Nordoxepin: m/z 266.0→107.0 | Not specified |

High-Resolution Mass Spectrometry for Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a key technology for identifying unknown metabolites and impurities by providing highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte. While specific HRMS studies on this compound are not prevalent in the provided context, the principles of its application are clear. For instance, LC-MS and electron impact mass spectrometry (EIMS) were used to tentatively identify a previously unreported hydrated metabolite of doxepin. nih.gov This highlights the power of mass spectrometry in elucidating the structures of novel or unexpected compounds formed during metabolism or degradation. HRMS would be the modern tool of choice for such an investigation, offering greater confidence in the proposed elemental formula of an unknown peak, which is the first step in its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation and Isomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation and confirmation of organic molecules like this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

In the context of doxepin metabolites, isolated compounds, including (Z)- and (E)-doxepin N-oxide, were examined using proton NMR spectroscopy to confirm their structures by comparing their spectra with authentic reference standards. nih.gov Detailed ¹³C-NMR studies have been conducted on the (Z) and (E) isomers of Doxepin Hydrochloride. semanticscholar.org These studies used a variety of advanced NMR techniques, such as two-dimensional (2D) NMR, selective INEPT, and off-resonance decoupling, to assign the chemical shifts for each carbon atom. semanticscholar.org Such assignments are crucial for distinguishing between the (E) and (Z) isomers, as the different spatial arrangement of the side chain relative to the tricyclic ring system results in distinct chemical shifts for the carbon atoms. This same methodology would be applied to this compound to unambiguously confirm its structure and assign its specific isomeric form. The introduction of the N-oxide functional group would induce predictable changes in the chemical shifts of nearby protons and carbons, particularly in the alkylamine side chain, which would be readily observable by NMR.

Spectroscopic Techniques (UV-Vis, IR) in this compound Analysis

Spectroscopic methods are fundamental tools for the elucidation and confirmation of the chemical structure of molecules like this compound. Techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the molecule's electronic transitions and functional groups, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is dependent on its electronic structure. The analysis of Doxepin Hydrochloride, the parent compound of Doxepin N-Oxide, typically involves a photodiode array (PDA) detector covering a wavelength range of 190–400 nm. usp.org The dibenz[b,e]oxepine tricycle, which is the core chromophore in both the parent drug and its N-oxide metabolite, is responsible for its characteristic UV absorption. For Doxepin Hydrochloride, detection is often set at specific wavelengths, such as 254 nm or 292 nm, to achieve optimal sensitivity. wjarr.comsigmaaldrich.com It is anticipated that this compound would exhibit a similar UV absorption profile due to the conservation of this core ring structure. The introduction of the N-oxide functional group might induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima, a common effect when auxochromes are modified.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Doxepin N-Oxide provides a unique fingerprint, allowing for its identification and differentiation from Doxepin and other related compounds. spectrabase.com

Analysis of the IR spectrum of Doxepin N-Oxide reveals characteristic absorption bands. In a comparison with its parent compound, Doxepin Hydrochloride, the most significant difference would be the presence of bands associated with the N-oxide group. The IR spectrum for Doxepin Hydrochloride shows characteristic peaks for its functional groups. researchgate.net For the N-oxide metabolite, new, distinct peaks corresponding to the N-O stretching vibration would be expected, which are crucial for confirming the identity of the compound. Fourier-Transform Infrared (FTIR) spectroscopy is often employed to confirm that the structural integrity of a drug is maintained in different formulations, a principle that is equally applicable to its metabolites. wjarr.com

Development and Validation of Analytical Assays for this compound in In Vitro and Non-Human Research Matrices

While Doxepin N-Oxide is a known, pharmacologically inactive metabolite of Doxepin, detailed analytical methods specifically developed and validated for its quantification are not as extensively published as those for the parent drug and its primary active metabolite, Nordoxepin. nih.gov However, the principles and methodologies for assay development and validation are well-established and can be directly applied. These assays are critical for studying the metabolism and disposition of Doxepin in preclinical research settings, such as in vitro metabolism studies or in vivo studies in animal models like pigs. humanjournals.comresearchgate.net

The development of a quantitative assay for this compound would typically involve high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector. humanjournals.comresearchgate.net The validation of such a method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability, accuracy, and precision. researchgate.net

The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as other metabolites or matrix components. This is often demonstrated by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of the analyte. ijarmps.org

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. This is typically assessed by preparing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. usp.org

Accuracy: This refers to the closeness of the measured value to the true value. It is determined by spiking a blank matrix with known concentrations of the analyte (e.g., at low, medium, and high levels) and calculating the percent recovery. usp.org

Precision: The precision of an assay is the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at different levels:

Repeatability (Intra-assay precision): Analysis of replicate samples within the same analytical run.

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. usp.org Precision is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. usp.orgijarmps.org

The following tables provide illustrative examples of acceptance criteria and potential results for the validation of a hypothetical HPLC assay for this compound, based on established methods for the parent compound, Doxepin Hydrochloride.

Table 1: Illustrative Linearity Data for this compound Assay

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 50 | 251000 |

| 75 | 374500 |

| 100 | 502000 |

| 125 | 626000 |

| 150 | 749500 |

| Correlation Coefficient (R²) | 0.9998 |

Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Accuracy and Precision Validation Results

| Spiked Concentration (µg/mL) | Measured Concentration (Mean, n=6) | Accuracy (% Recovery) | Precision (%RSD) |

| Low QC (60 µg/mL) | 59.1 | 98.5% | 1.8% |

| Mid QC (100 µg/mL) | 101.2 | 101.2% | 1.5% |

| High QC (140 µg/mL) | 138.9 | 99.2% | 1.3% |

Data is hypothetical and for illustrative purposes. QC = Quality Control.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte retention time |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1; with acceptable accuracy & precision |

| Robustness | System suitability parameters met under all varied conditions |

Acceptance criteria are based on typical requirements for pharmaceutical analysis as per ICH guidelines.

Mechanistic Investigations of Doxepin N Oxide Formation and Chemical Transformations

Enzymatic N-Oxidation Pathways of Doxepin (B10761459) to Doxepin N-Oxide in In Vitro Systems

The conversion of doxepin to its N-oxide metabolite is a recognized, though not primary, route of its metabolism. acs.orgresearchgate.net This biotransformation occurs in controlled in vitro laboratory settings that simulate biological systems, primarily through the action of specific enzyme families.

FMOs are a class of enzymes that specialize in the oxygenation of soft nucleophiles, which include the nitrogen atom in the tertiary amine group of doxepin. nih.govwikipedia.org The catalytic cycle of FMOs involves the reduction of its Flavin Adenine Dinucleotide (FAD) prosthetic group by NADPH, followed by the binding of molecular oxygen to form a highly reactive hydroperoxyflavin intermediate (FADH-OOH). wikipedia.org This intermediate then transfers an oxygen atom to the doxepin substrate. Unlike CYPs, FMOs are generally not inducible by xenobiotics. nih.gov

The human FMO gene family has five active isoforms (FMO1-5). optibrium.com FMO3 is the predominant form in the adult human liver, the primary site of drug metabolism, making it a key enzyme in the N-oxidation of numerous xenobiotics. nih.gov Although the metabolism of doxepin by specific FMO isoforms is not extensively detailed in the literature, the general function and substrate profile of the FMO family point to their central role in the formation of Doxepin N-Oxide.

The table below summarizes the primary enzyme families involved in the major metabolic pathways of doxepin, highlighting the specific role of FMOs in N-oxidation.

| Enzyme Family | Primary Isoforms Involved | Primary Metabolic Reaction | Role in Doxepin N-Oxide Formation |

| Cytochrome P450 (CYP) | CYP2D6, CYP2C19, CYP1A2, CYP2C9, CYP3A4 | Hydroxylation, N-Demethylation | Indirect; involved in reduction of N-oxide (see 5.3) |

| Flavin-Containing Monooxygenase (FMO) | FMO3 (likely, as major adult liver form) | N-Oxidation | Direct; primary enzymatic route |

Doxepin is commercially available as a mixture of (E)- and (Z)-geometric isomers, typically in an 85:15 ratio. nih.gov Its metabolism is known to be highly stereoselective. For instance, in vitro data has shown that the metabolism of the (E)-isomer of N-desmethyldoxepin is faster than that of the (Z)-isomer. nih.gov However, studies have found no evidence of interconversion between the (Z) and (E) isomers during metabolism in either in vivo or in vitro models. nih.gov

The enzymatic formation of Doxepin N-Oxide is a highly regioselective reaction. The oxidation specifically targets the nucleophilic tertiary amine nitrogen atom of the dimethylaminopropylidene side chain. This is a characteristic reaction of FMOs, which are adept at oxygenating such heteroatoms. optibrium.comwikipedia.org

While the broader metabolism of doxepin shows clear stereoselectivity, particularly in CYP-mediated pathways, specific data on the stereoselectivity of FMO-mediated N-oxidation of doxepin isomers is not extensively documented. The table below outlines the selectivity aspects of doxepin's enzymatic N-oxidation.

| Selectivity Type | Description | Relevance to Doxepin N-Oxidation |

| Regioselectivity | The preference of a chemical reaction for a specific position on a molecule. | High: The FMO-catalyzed reaction specifically targets the tertiary amine nitrogen for oxidation. |

| Stereoselectivity | The preference for the formation of one stereoisomer over another. | Doxepin metabolism is generally stereoselective, but specific preferences of FMOs for the (E)- vs. (Z)-isomer of doxepin are not well-defined in available literature. |

Non-Enzymatic Oxidation Routes Leading to Doxepin N-Oxide Hydrochloride Formation

The formation of Doxepin N-Oxide is not restricted to enzymatic pathways. It can also be formed through several non-enzymatic chemical processes.

One significant non-enzymatic route is photodegradation . Studies have identified Doxepin N-Oxide as a product that forms when doxepin is exposed to light. caymanchem.com This indicates that under certain storage or experimental conditions, the N-oxide can be generated as a degradant.

Furthermore, Doxepin N-Oxide can be synthesized chemically. The direct oxidation of tertiary amines is a standard method for preparing N-oxides. thieme-connect.de Various oxidizing agents can achieve this transformation, including:

Hydrogen peroxide (H₂O₂) often catalyzed by flavins. asianpubs.org

Peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de

Chloramine-T, which has been used to oxidize other tricyclic antidepressants like imipramine (B1671792) to their corresponding N-oxides. nih.gov

These chemical synthesis methods represent controlled, non-enzymatic routes to generate Doxepin N-Oxide for use as a reference standard or for further research. optibrium.comnih.gov The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Interconversion Dynamics and Redox Cycling of Doxepin and Doxepin N-Oxide in Controlled Experimental Models

The oxidation is primarily carried out by FMOs, as detailed previously. The reverse reaction, the reduction of the tertiary amine N-oxide, can be catalyzed by the Cytochrome P450 enzyme system under anaerobic or low-oxygen conditions. nih.govnih.gov This reduction capability is not unique to doxepin; the reduction of other drug N-oxides, such as tamoxifen-N-oxide, back to their parent amine by human CYPs and even hemoglobin has been demonstrated, suggesting a general metabolic pathway. pharmgkb.org

This interplay constitutes a redox cycle :

Oxidation (FMO-mediated): Doxepin + O₂ + NADPH → Doxepin N-Oxide + H₂O + NADP⁺

Reduction (CYP-mediated): Doxepin N-Oxide + 2e⁻ + 2H⁺ → Doxepin + H₂O

The presence of these opposing enzymatic activities means that the net amount of Doxepin N-Oxide measured in vitro or in vivo may be influenced by the relative activities of both FMOs and N-oxide reducing enzymes. nih.gov This cycling can effectively create a metabolic reservoir, where the N-oxide can be considered a temporary storage form of the parent drug. Chemical reducing agents, such as titanium trichloride (B1173362) (TiCl₃), have also been used in experimental models to efficiently and selectively reduce N-oxides back to their parent amines, confirming the chemical feasibility of this reduction. nih.govresearchgate.net

This compound as a Chemical Intermediate in Complex Reaction Networks

This compound is not merely an end-product of metabolism but serves as a chemical intermediate in both biological and synthetic reaction networks.

In a biological context, Doxepin N-Oxide is an intermediate in Phase II metabolism. After its formation, it can undergo glucuronidation to form Doxepin N-oxide glucuronide, a more water-soluble conjugate that is more easily excreted from the body. acs.org This places Doxepin N-Oxide as a key step linking Phase I (oxidation) and Phase II (conjugation) metabolic pathways.

In the context of chemical synthesis and quality control, Doxepin N-Oxide is recognized as a significant impurity and metabolite of doxepin. nih.govsimsonpharma.comnih.gov Its presence as a byproduct in the manufacturing of doxepin means it is an important compound to monitor for quality assurance purposes in pharmaceutical preparations. nih.gov

Furthermore, tertiary amine N-oxides, including Doxepin N-Oxide, are versatile intermediates in organic synthesis. They can participate in various chemical reactions, such as [3+2] cycloadditions, demonstrating their utility in constructing more complex molecular architectures. youtube.com Their role extends from being a metabolic byproduct to a useful building block in broader chemical reaction networks.

Theoretical and Computational Chemistry of Doxepin N Oxide Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Doxepin (B10761459) N-Oxide Hydrochloride Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Doxepin N-Oxide Hydrochloride. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For this compound, DFT calculations could provide insights into several key areas:

Optimized Geometry and Electronic Properties: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule. From this optimized geometry, various electronic properties can be calculated. A study on the adsorption of Doxepin on nanoclusters utilized DFT calculations at the B3PW91/6-31+G* level of theory to investigate its electronic properties. researchgate.net A similar approach for this compound would likely be employed.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the N-oxide group would be a region of significant interest, likely exhibiting a high negative electrostatic potential.

Reactivity Descriptors: DFT calculations can yield various global and local reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters help in quantitatively predicting the reactivity of different sites within the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.8 D | Measures the overall polarity of the molecule |

| N-O Bond Length | 1.38 Å | Provides insight into the nature of the N-oxide bond |

Molecular Dynamics Simulations of this compound Conformations and Interactions with Solvents or Idealized Binding Sites

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and its interactions with its environment.

Conformational Analysis: this compound possesses a flexible side chain. MD simulations can explore the potential energy surface of the molecule to identify its low-energy conformations and the barriers to their interconversion. This is particularly relevant as the parent compound, Doxepin, exists as a mixture of (E) and (Z) isomers, and the conformation of the side chain can influence its biological activity. pharmgkb.orgphenomenex.com

Solvation Effects: The behavior of this compound in a biological system is heavily influenced by its interactions with water molecules. MD simulations can model the solvation shell around the molecule, providing insights into its solubility and how water molecules interact with the charged N-oxide and hydrochloride groups.

Interactions with Biomolecules: While detailed studies with specific receptors are lacking, MD simulations can be used to model the interaction of this compound with idealized binding sites. This can help in understanding the types of non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions, van der Waals forces) that are important for its binding to biological targets. The crystal structure of Doxepin in complex with the histamine (B1213489) H1 receptor has been solved, providing a basis for such modeling studies. pharmgkb.org

Prediction of Isomeric Stability and Interconversion Barriers for this compound

Doxepin itself exists as a mixture of (E) and (Z) geometric isomers due to the exocyclic double bond. phenomenex.com It is therefore expected that this compound also exists as (E) and (Z) isomers. Computational methods can be employed to predict the relative stabilities of these isomers and the energy barriers for their interconversion.

Relative Stabilities: By performing geometry optimization and energy calculations (using methods like DFT) for both the (E) and (Z) isomers of this compound, their relative thermodynamic stabilities can be determined. For the parent Doxepin, the (E)-isomer is more predominant in commercial preparations. pharmgkb.org

Transition State Theory: The energy barrier for the interconversion between the (E) and (Z) isomers can be calculated by locating the transition state structure connecting the two minima on the potential energy surface. This provides information on the kinetic stability of each isomer.

Table 2: Predicted Relative Energies and Interconversion Barrier for (E) and (Z) Isomers of this compound (Illustrative)

| Isomer/State | Relative Energy (kcal/mol) | Significance |

| (E)-Doxepin N-Oxide HCl | 0.0 (Reference) | Most stable isomer |

| (Z)-Doxepin N-Oxide HCl | +1.5 | Less stable isomer |

| Transition State | +18.2 | Energy barrier for E/Z isomerization |

Structure-Property Relationship Studies for this compound and Related Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties. For this compound and its analogues, QSPR models could be developed to predict various physicochemical and biological properties.

Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound and a series of structurally related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a QSPR model can be built that correlates a set of descriptors with a specific property of interest (e.g., solubility, membrane permeability).

Predictive Power: A well-validated QSPR model can then be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding the design of new molecules with desired characteristics.

Non Clinical Biological Studies of Doxepin N Oxide Hydrochloride Excluding Human Centric Pharmacology

In Vitro Metabolic Fate and Disposition of Doxepin (B10761459) N-Oxide Hydrochloride in Cellular or Subcellular Systems.hmdb.caresearchgate.net

Doxepin N-oxide is a recognized metabolite of the tricyclic antidepressant doxepin. hmdb.cacaymanchem.compharmgkb.org Its formation and subsequent metabolic transformations have been investigated in various in vitro systems, shedding light on the chemical pathways involved in its biotransformation.

Phase I and Phase II Biotransformations in Isolated Enzyme Systems or Cell Cultures

The metabolism of doxepin, leading to the formation of Doxepin N-oxide and other metabolites, is a complex process involving both Phase I and Phase II reactions. nih.gov Phase I reactions, primarily oxidation, are mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the N-oxidation of the parent doxepin molecule is one of the metabolic pathways. hres.capharmgkb.org

Subsequent to its formation, Doxepin N-oxide can undergo Phase II biotransformation. This typically involves conjugation reactions, such as glucuronidation, to form more water-soluble compounds that can be more easily excreted. hmdb.capharmgkb.org The formation of Doxepin N-oxide glucuronide has been identified as a subsequent metabolic step. hmdb.cadrugbank.com

Studies utilizing microbial models, such as the fungus Cunninghamella elegans, have been employed to mimic mammalian metabolism. In these systems, both (E)- and (Z)-isomers of Doxepin N-oxide have been identified as metabolites of doxepin, alongside a variety of other hydroxylated and demethylated products. nih.govepa.govsigmaaldrich.com This suggests that N-oxidation is a significant metabolic route in these model organisms.

The following table summarizes the key biotransformation reactions involving Doxepin N-oxide:

| Phase | Reaction Type | Precursor | Product | Key Enzymes/Systems |

| Phase I | N-oxidation | Doxepin | Doxepin N-oxide | Cytochrome P450 System |

| Phase II | Glucuronidation | Doxepin N-oxide | Doxepin N-oxide glucuronide | UDP-glucuronosyltransferases (UGTs) |

Role of Doxepin N-Oxide Hydrochloride as a Metabolite in Non-Human In Vivo Models (Focus on Chemical Pathways)

The metabolic profile can vary between species. For instance, while Doxepin N-oxide is a notable metabolite in dogs, the major metabolites in rats appear to be hydroxy doxepin and its glucuronide. hres.ca Stereoselective metabolism has also been observed. Studies in rats have shown that the ratio of Z:E isomers of N-desmethyldoxepin, another major metabolite of doxepin, can be altered following oral administration, although no interconversion between the Z and E isomers of doxepin was observed in vivo or in rat liver homogenates. nih.gov While this study focused on N-desmethyldoxepin, it underscores the complexity of stereochemical factors in doxepin metabolism, which may also influence the formation and fate of Doxepin N-oxide.

The chemical pathway primarily involves the enzymatic oxidation of the tertiary amine group of the doxepin molecule to form the N-oxide. This is a common metabolic route for drugs containing such functional groups. nih.gov

In Vitro Toxicological Screening and Mechanistic Cytotoxicity Studies of this compound (e.g., genotoxicity, cytotoxicity on specific cell lines)pharmgkb.org

Information specifically on the in vitro toxicological profile of this compound is not extensively available in the public domain. However, studies on the parent compound, doxepin, provide some context for potential toxicological considerations.

An in vitro study on human peripheral lymphocytes investigated the genotoxic and cytotoxic effects of doxepin. nih.gov In this study, doxepin did not exhibit significant cytotoxic or mitotic inhibitory effects at the tested concentrations (1, 2.5, 5, and 10 µg/mL). nih.gov However, at a concentration of 10 µg/mL, doxepin was found to significantly increase sister chromatid exchange (SCE) formation, suggesting potential genotoxicity at higher concentrations. nih.gov The increase in micronucleus formation was not statistically significant. nih.gov

It is important to emphasize that these findings pertain to doxepin and not directly to Doxepin N-oxide. The N-oxide metabolite may have a different toxicological profile. High-throughput screening programs, such as Tox21, are designed to assess the toxicity of a large number of chemicals, and such initiatives may provide data on Doxepin N-oxide in the future. nih.gov

The following table summarizes the findings of an in vitro study on doxepin's genotoxicity:

| Assay | Cell Line | Compound | Concentration | Result |

| Cytotoxicity/Mitotic Inhibition | Human Peripheral Lymphocytes | Doxepin | 1, 2.5, 5, 10 µg/mL | No significant effect |

| Sister Chromatid Exchange (SCE) | Human Peripheral Lymphocytes | Doxepin | 10 µg/mL | Significant increase |

| Micronucleus (MN) Formation | Human Peripheral Lymphocytes | Doxepin | Not specified | Not statistically significant |

Doxepin N Oxide Hydrochloride As an Impurity and Analytical Reference Standard

Occurrence and Formation of Doxepin (B10761459) N-Oxide Hydrochloride as a Degradation Impurity

Doxepin N-Oxide, the free base form of Doxepin N-Oxide Hydrochloride, is a known metabolite of the tricyclic antidepressant Doxepin. hmdb.cacaymanchem.com It is considered a pharmacologically inactive metabolite. nih.gov Beyond its metabolic origin, Doxepin N-Oxide also forms as a degradation impurity of Doxepin, particularly through oxidation and photodegradation pathways.

The tertiary amine functional group in the Doxepin molecule is susceptible to oxidation, leading to the formation of the corresponding N-oxide. Forced degradation studies performed on Doxepin Hydrochloride have demonstrated its susceptibility to oxidative stress. For instance, exposing Doxepin HCl to hydrogen peroxide (H₂O₂) results in significant degradation, with the formation of a major degradant. usp.org While the specific degradant was not named in this particular study, N-oxidation is a common degradation pathway for tertiary amines under such conditions.

Furthermore, Doxepin has been shown to be susceptible to UV radiation, resulting in photodegradation. researchgate.net Research has identified Doxepin N-oxide as one of the photodecomposition products of Doxepin, alongside other compounds like OH-doxepin. caymanchem.comresearchgate.net This indicates that exposure to light during manufacturing, storage, or handling can contribute to the formation of this impurity in Doxepin-containing products.

Table 1: Conditions Leading to the Formation of Doxepin N-Oxide

| Degradation Pathway | Stress Condition | Outcome | Reference(s) |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Formation of a major degradant, consistent with N-oxidation. | usp.org |

| Photodegradation | UV Radiation | Formation of Doxepin N-oxide identified as a photoproduct. | caymanchem.comresearchgate.net |

| Metabolism | In vivo enzymatic processes | Formation as a metabolite of Doxepin. | hmdb.cacaymanchem.comnih.gov |

Strategies for Impurity Profiling and Control of this compound

Effective impurity profiling and control are critical for ensuring the quality and safety of pharmaceutical products. For Doxepin, this includes the detection and quantification of this compound.

Strategies for impurity control begin with understanding the formation pathways. Control over manufacturing process parameters, such as minimizing exposure to light and oxidative conditions, can reduce the formation of Doxepin N-Oxide. Packaging considerations, like using light-resistant containers, are also crucial.

For impurity profiling, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method used for the separation, identification, and quantification of Doxepin and its related impurities. usp.orghumanjournals.com Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient (API) from any degradation products, including Doxepin N-Oxide. researchgate.net These methods must demonstrate specificity, proving that the analytical peak for Doxepin is free from interference from impurities, and that the impurity peaks are well-resolved from the main peak and from each other. usp.orgphenomenex.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer higher sensitivity and selectivity, making them powerful tools for identifying and quantifying low-level impurities. nih.govhumanjournals.com These techniques are essential for the structural elucidation of unknown impurities and for routine quality control (QC) applications. synzeal.comcleanchemlab.com

Table 2: Analytical Techniques for Profiling this compound

| Analytical Technique | Application | Key Features | Reference(s) |

|---|---|---|---|

| HPLC-UV | Quantification, Impurity Profiling, Stability Studies | Robust, reliable for routine analysis, requires method validation (specificity, linearity, accuracy, precision). | usp.orghumanjournals.comresearchgate.net |

| LC-MS/MS | Identification, Quantification | High sensitivity and selectivity, used for trace-level detection and structural confirmation. | nih.govhumanjournals.com |

Development and Certification of this compound Reference Standards for Research and Analytical Purposes

The accurate identification and quantification of impurities like this compound rely on the availability of high-purity analytical reference standards. axios-research.com These standards are essential for a variety of analytical applications, including method development, validation, and routine quality control testing. synzeal.comcleanchemlab.com

Several specialized chemical suppliers manufacture and distribute Doxepin N-Oxide and this compound as reference materials. lgcstandards.comsimsonpharma.comsimsonpharma.compharmaffiliates.comsynzeal.com The development of these standards involves complex chemical synthesis to produce the compound at a very high purity.

The certification process is rigorous. Reputable manufacturers produce these reference standards under internationally recognized quality management systems, such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). lgcstandards.comcaymanchem.com Each batch of the reference standard is meticulously characterized to confirm its identity and determine its purity. This characterization is documented in a comprehensive Certificate of Analysis (CoA), which accompanies the standard. axios-research.comsimsonpharma.comsimsonpharma.com The CoA provides crucial information, including the certified purity value, analytical methods used for characterization, and a statement of metrological traceability. caymanchem.com This ensures that the reference standard is reliable for use in quantitative analysis and helps maintain consistency across different laboratories and analytical runs.

Impact of this compound Impurities on Analytical Method Performance

The presence of impurities such as this compound can significantly impact the performance of analytical methods used for the quality control of Doxepin. If not properly separated and accounted for, these impurities can compromise the accuracy, precision, and specificity of the method.

A key challenge in the analysis of Doxepin is the separation of its (E)- and (Z)-isomers, which are present in an approximate 85:15 ratio. phenomenex.comnewdrugapprovals.org The analytical method must be able to resolve these two isomers from each other and from any impurities. The presence of an additional peak, such as that from Doxepin N-Oxide, adds to the complexity of the chromatogram.

If the Doxepin N-Oxide peak co-elutes (i.e., elutes at the same retention time) with the main Doxepin peak or one of its isomers, it can lead to an overestimation of the API's content, resulting in an inaccurate assay value. usp.org Therefore, the specificity of the analytical method is paramount. Validation studies for these methods must demonstrate a lack of co-elution, often using a photodiode array (PDA) detector to check for peak purity. usp.org A well-developed method will show baseline resolution between the Doxepin isomers and all known impurities, ensuring that the quantification of each component is accurate and reliable. phenomenex.com

Environmental Chemistry and Ecotoxicological Implications of Doxepin N Oxide Hydrochloride

Biodegradation and Abiotic Transformation of Doxepin (B10761459) N-Oxide Hydrochloride in Environmental Matrices

There is a significant lack of data specifically concerning the biodegradation of Doxepin N-Oxide Hydrochloride in environmental matrices. However, studies on TCAs in general suggest that they are not readily biodegradable. researchgate.netnih.govug.edu.gh One study concluded that seven different TCAs, including doxepin, were not significantly biodegraded by aerobic sludge in wastewater treatment plants. nih.govug.edu.gh This resistance to biodegradation implies that these compounds can persist in the environment.

The primary formation pathway for Doxepin N-Oxide in the environment appears to be through abiotic transformation of the parent compound, doxepin. Research has identified Doxepin N-Oxide as one of the main products of doxepin photodegradation. nih.govresearchgate.net This process is likely to occur in sunlit surface waters, contributing to the environmental load of Doxepin N-Oxide.

The persistence of TCAs in soil has been documented, with the dissipation time for 50% of the material (DT50) for amitriptyline ranging from 34.1 to 85.3 days in different agricultural soils. nih.govoup.com The primary dissipation mechanisms were the formation of non-extractable residues and transformation into other products, including the N-oxide form. nih.govoup.com A similar persistence and transformation pattern can be anticipated for doxepin, leading to the formation and accumulation of Doxepin N-Oxide in soil.

Ecotoxicological Screening of this compound in Non-Mammalian Organisms (e.g., aquatic species, plants)

Direct ecotoxicological data for this compound on non-mammalian organisms is not available in the reviewed literature. However, the ecotoxicity of the parent compound, doxepin, has been investigated and can provide an indication of the potential risks associated with its N-oxide metabolite.

TCAs as a class of compounds are known to have adverse effects on aquatic organisms. researchgate.netacs.org They can alter the physiology and behavior of organisms at low concentrations due to their pseudo-persistence and bioactivity. researchgate.net

A study on the acute lethal and sublethal effects of doxepin on four aquatic environmental bioindicators provided the following results:

| Organism | Test Type | Endpoint | Concentration (mg/L) |

| Vibrio fischeri (bacterium) | Acute toxicity | EC50 | > 100 |

| Daphnia magna (crustacean) | Acute immobilization | EC50 | 12.5 |

| Pseudokirchneriella subcapitata (alga) | Growth inhibition | EC50 | 3.8 |

| Danio rerio (zebrafish) embryo | Acute toxicity | LC50 | 25.0 |

These results indicate that doxepin exhibits varying levels of toxicity to different aquatic organisms, with the most sensitive species in this study being the alga Pseudokirchneriella subcapitata. The toxicity of this compound is unknown, and it is possible that the transformation of doxepin to its N-oxide could result in either an increase or decrease in toxicity. The generation of toxic photoproducts from other pharmaceuticals has been observed, highlighting the importance of assessing the environmental risk of transformation products. nih.gov

Adsorption and Leaching Behavior of this compound in Soil and Water Systems

Specific data on the adsorption and leaching behavior of this compound in soil and water systems are not available. However, the behavior of the parent compound, doxepin, and other TCAs can offer insights into its likely mobility in the environment.

TCAs are cationic at environmental pH and are known to adsorb strongly to soil and sludge particles. nih.govnih.gov A study on several TCAs, including doxepin, found that 60% to 85% of these compounds were immediately adsorbed onto activated sludge in wastewater treatment plants through electrostatic and hydrophobic interactions. nih.govug.edu.gh This strong adsorption suggests that a significant portion of doxepin and its metabolites, including Doxepin N-Oxide, would be partitioned to the solid phase in wastewater treatment and in the natural environment.

The strong adsorption of TCAs to soil particles indicates a low potential for leaching into groundwater. However, the persistence of these compounds in soil, as noted for amitriptyline, means that they can remain in the topsoil for extended periods, potentially impacting soil-dwelling organisms and having the possibility of being transported to surface waters via soil erosion. nih.govoup.com The specific adsorption coefficient (Koc) for Doxepin N-Oxide is not known, and further research would be needed to accurately predict its mobility in different soil types.

Future Directions and Emerging Research Themes for Doxepin N Oxide Hydrochloride Studies

Unaddressed Research Gaps in the Academic Understanding of Doxepin (B10761459) N-Oxide Hydrochloride

Despite being a known metabolite of Doxepin, several aspects of Doxepin N-Oxide Hydrochloride remain underexplored, presenting significant opportunities for future research. A primary area of investigation lies in its pharmacological and toxicological profile. While the parent drug, Doxepin, is well-characterized, the specific biological activities and potential toxicity of its N-oxide metabolite are not fully understood.

Key unaddressed research questions include:

Stereoselective Metabolism and Pharmacokinetics: Doxepin is a mixture of (E)- and (Z)-isomers, and its metabolism is stereoselective. nih.gov However, the stereospecific metabolism leading to the formation of Doxepin N-Oxide and the subsequent pharmacokinetic profile of the individual N-oxide isomers have not been extensively studied. Research is needed to determine if the (E)- and (Z)-isomers of Doxepin N-Oxide have different rates of formation, distribution, and elimination, which could have clinical implications.

Enzymology of Formation and Further Metabolism: The cytochrome P450 (CYP) isoenzymes responsible for the N-oxidation of Doxepin have not been definitively identified. clinpgx.org A deeper understanding of the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions. Furthermore, the subsequent metabolic fate of this compound itself is not well-documented.

Pharmacological Activity and Receptor Binding Profile: While considered a metabolite, Doxepin N-Oxide may possess its own pharmacological activity. biosynth.com Comprehensive studies are needed to evaluate its binding affinity for various neurotransmitter receptors and transporters to determine if it contributes to the therapeutic effects or side effects of Doxepin.

Toxicological Profile and Environmental Impact: The potential toxicity of this compound to humans and its ecotoxicity are largely unknown. As a metabolite excreted and released into the environment, its persistence, bioaccumulation, and potential to induce adverse effects in non-target organisms warrant thorough investigation. researchgate.net

Table 1: Summary of Unaddressed Research Gaps

| Research Area | Specific Unanswered Questions |

| Stereochemistry | What are the pharmacokinetic profiles of the individual (E)- and (Z)-isomers of Doxepin N-Oxide? Is there interconversion between the isomers in vivo? |

| Metabolism | Which specific CYP450 isoenzymes are primarily responsible for the N-oxidation of Doxepin? What are the subsequent metabolic pathways for Doxepin N-Oxide? |

| Pharmacology | Does Doxepin N-Oxide have a significant affinity for and activity at clinically relevant receptors? Does it contribute to the overall therapeutic effect or side-effect profile of Doxepin? |

| Toxicology | What is the acute and chronic toxicity profile of this compound in preclinical models? What is its potential for environmental toxicity? |

Potential for this compound in Advanced Chemical Synthesis or Materials Science (Non-Pharmaceutical Applications)

Beyond its role in pharmacology, the chemical structure of this compound suggests potential applications in advanced chemical synthesis and materials science. Amine oxides, as a class of compounds, exhibit unique properties that are leveraged in various industrial applications. researchgate.netjst.go.jp

Potential, yet currently unexplored, applications include:

As a Synthetic Intermediate: The N-oxide functional group can act as a versatile handle in organic synthesis. It can be used as an oxidizing agent or as a leaving group in certain reactions. The complex tricyclic scaffold of Doxepin N-Oxide could serve as a starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.

In Materials Science: Amine oxides are known for their surfactant properties. researchgate.netjst.go.jp While the specific surfactant properties of this compound have not been investigated, its amphiphilic nature, arising from the polar N-oxide group and the nonpolar tricyclic ring system, suggests potential for self-assembly into micelles or other ordered structures. This could be explored for applications in drug delivery, nanotechnology, or as a component in novel polymer formulations.

As a Ligand in Coordination Chemistry: The oxygen atom of the N-oxide group can act as a Lewis base, coordinating to metal centers. This property could be exploited to design novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Table 2: Hypothetical Non-Pharmaceutical Applications

| Field | Potential Application | Rationale |

| Organic Synthesis | Chiral auxiliary or complex scaffold for synthesizing novel compounds. | The inherent chirality and complex structure of the molecule. |

| Materials Science | Component in the formulation of novel surfactants or polymers. | The amphiphilic nature of the N-oxide functional group combined with the hydrophobic tricyclic system. researchgate.netjst.go.jp |

| Coordination Chemistry | Ligand for the construction of metal-organic frameworks or catalysts. | The coordinating ability of the N-oxide oxygen atom. |

Novel Analytical Approaches for Enhanced Detection and Characterization of this compound

The accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. While standard analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are currently employed, there is scope for the development of novel and more advanced analytical methodologies. humanjournals.comrsc.org

Emerging analytical approaches could include:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS would enable more precise mass determination, aiding in the unequivocal identification and structural elucidation of Doxepin N-Oxide and its potential transformation products in complex matrices.

Chiral Chromatography: Given that Doxepin is a mixture of isomers, the development of stereoselective chromatographic methods is essential to separate and quantify the individual (E)- and (Z)-isomers of this compound. This would provide a more detailed understanding of its stereoselective metabolism and disposition.

Advanced Sample Preparation Techniques: The development of novel solid-phase extraction (SPE) sorbents or microextraction techniques could improve the recovery and pre-concentration of Doxepin N-Oxide from biological and environmental samples, leading to lower limits of detection. rsc.org

Biosensor Development: The design of specific biosensors, potentially based on enzymatic reactions or antibody recognition, could offer rapid and on-site detection of Doxepin N-Oxide in clinical or environmental settings.

Table 3: Comparison of Analytical Techniques

| Analytical Technique | Current Application | Potential Novel Application |

| HPLC-UV | Quantification in pharmaceutical formulations. researchgate.net | Development of chiral methods for isomeric separation. |

| LC-MS/MS | Sensitive detection in biological fluids. rsc.org | Application of high-resolution MS for metabolite identification and environmental screening. |

| Sample Preparation | Liquid-liquid extraction, solid-phase extraction. rsc.org | Miniaturized and automated microextraction techniques. |

| Detection | Spectrophotometric and mass spectrometric methods. humanjournals.com | Development of electrochemical or optical biosensors for rapid screening. |

Interdisciplinary Research Opportunities Related to this compound Chemistry and Environmental Fate

The study of this compound offers numerous opportunities for interdisciplinary research, bridging chemistry, environmental science, and toxicology. A key area of focus is its environmental fate and transformation. The parent compound, Doxepin, has been shown to undergo photodegradation to form Doxepin N-Oxide. researchgate.net

Interdisciplinary research could address the following:

Photochemistry and Environmental Transformation: A detailed investigation into the photochemical pathways of Doxepin N-Oxide formation and its subsequent degradation in aqueous environments is needed. This would involve collaboration between photochemists and environmental chemists to identify the transformation products and assess their persistence.

Ecotoxicology and Risk Assessment: The potential toxic effects of this compound on aquatic organisms and other non-target species need to be evaluated. This would require the expertise of ecotoxicologists to conduct bioassays and environmental scientists to perform risk assessments based on predicted environmental concentrations.

Wastewater Treatment and Remediation: Research into the efficiency of current wastewater treatment technologies in removing Doxepin and its N-oxide metabolite is crucial. This could lead to the development of advanced oxidation processes or other remediation strategies to mitigate the environmental release of these compounds.

Computational Chemistry and Predictive Modeling: The use of computational models can help predict the environmental fate, toxicity, and metabolic pathways of this compound. This interdisciplinary approach, combining chemistry and data science, can guide experimental studies and prioritize research efforts.

Table 4: Interdisciplinary Research Areas

| Disciplines | Research Focus |

| Chemistry & Environmental Science | Photodegradation pathways and identification of transformation products of Doxepin N-Oxide. researchgate.net |

| Toxicology & Environmental Science | Assessment of the ecotoxicological effects and environmental risk of Doxepin N-Oxide. |

| Engineering & Environmental Chemistry | Development of advanced wastewater treatment processes for the removal of Doxepin and its metabolites. |

| Computational Science & Chemistry | In silico prediction of the environmental fate, biotransformation, and toxicity of Doxepin N-Oxide. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.